molecular formula C15H15ClN2O3S B13822980 4-chloro-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzenesulfonohydrazide

4-chloro-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzenesulfonohydrazide

Cat. No.: B13822980
M. Wt: 338.8 g/mol
InChI Key: JNDDVNLWXMUAJO-BMRADRMJSA-N
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Preparation Methods

The synthesis of 4-chloro-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzenesulfonohydrazide involves the reaction of 4-chlorobenzenesulfonohydrazide with 4-hydroxypropiophenone. The reaction is typically carried out in absolute alcohol with a few drops of glacial acetic acid as a catalyst. The mixture is stirred at 80°C for about 5 hours. After the reaction is complete, the solvent is evaporated, and the crude product is recrystallized from ethanol to obtain pure crystals .

Chemical Reactions Analysis

4-chloro-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzenesulfonohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

4-chloro-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzenesulfonohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonohydrazide group can form hydrogen bonds and other interactions with target molecules, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-chloro-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzenesulfonohydrazide can be compared with other acylhydrazone derivatives, such as:

    4-chloro-N’-[(1E)-1-(3-hydroxyphenyl)ethylidene]benzenesulfonohydrazide: Similar in structure but with different substituents, leading to variations in reactivity and applications.

    4-chloro-N’-[(1E)-1-(4-hydroxyphenyl)methylidene]benzenesulfonohydrazide:

Properties

Molecular Formula

C15H15ClN2O3S

Molecular Weight

338.8 g/mol

IUPAC Name

4-chloro-N-[(E)-1-(4-hydroxyphenyl)propylideneamino]benzenesulfonamide

InChI

InChI=1S/C15H15ClN2O3S/c1-2-15(11-3-7-13(19)8-4-11)17-18-22(20,21)14-9-5-12(16)6-10-14/h3-10,18-19H,2H2,1H3/b17-15+

InChI Key

JNDDVNLWXMUAJO-BMRADRMJSA-N

Isomeric SMILES

CC/C(=N\NS(=O)(=O)C1=CC=C(C=C1)Cl)/C2=CC=C(C=C2)O

Canonical SMILES

CCC(=NNS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)O

Origin of Product

United States

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